
Theaflavin digallate; Theaflavine-3,3'-digallate
Overview
Description
Theaflavin digallate (TFDG) is an antioxidant natural phenol found in black tea and a theaflavin derivative . It is known to possess antioxidative, anti-inflammatory, and anti-tumor activities . The theaflavins are formed during the enzymatic oxidation of catechins, which happens during the processing of fresh tea leaves .
Synthesis Analysis
Theaflavin-3,3’-digallate is synthesized from the oxidation and polymerization of catechins during the manufacturing process of black tea . The optimal synthesis conditions for TFDG were determined as follows: EGCG/ECG molar ratio 3.1:1, pH 4.1, and 37 ℃ .Molecular Structure Analysis
Theaflavin-3,3’-digallate has a complex molecular structure. The structures of theaflavins exhibited significant effects on the binding/quenching process, and the binding affinity increased with the increase of molecular weight of theaflavins and the presence of galloyl moiety . Theaflavin-3,3’-digallate showed the highest binding energy against all the targets and formed more stable interactions for a longer duration on MD simulations with CLpro, RdRp, helicase and spike protein .Chemical Reactions Analysis
Theaflavins, including TFDG, have significant effects on the binding/quenching process. The quenching effects showed a sequence as TF3 > TF2A > TF2B > TF1, demonstrating the important role of the galloyl moiety on the C-3 position of theaflavins .Physical And Chemical Properties Analysis
Theaflavin-3,3’-digallate has a molar mass of 868.709 g·mol −1 .Scientific Research Applications
Enzymatic Synthesis
TFDG can be synthesized enzymatically. A study used a microbial polyphenol oxidase from Bacillus megaterium for the synthesis of TFDG . The O-O bond dissociation was identified as the rate-determining step, and a transition state conformation optimization strategy was adopted to stabilize the spatial conformation of the O-O bond dissociation, which improved the catalytic efficiency of tyrosinase .
Antiviral Activity
TFDG has been studied for its potential role in inhibiting various stages of the SARS-CoV-2 life cycle . Molecular docking studies of TFDG along with positive controls were performed on eight different targets of SARS-CoV-2 followed by binding free energy calculations .
Improving Oocyte Quality
TFDG has been shown to improve oocyte quality and regulate granulosa cell function . It affects multiple pathways and gene expression levels, mainly involving reproductive and developmental processes .
Repressing Osteoclastogenesis
TFDG can repress osteoclastogenesis and prevent wear debris-induced osteolysis via suppression of the ERK pathway . It is a promising candidate for the treatment of osteoclast-related osteolytic diseases, such as wear debris-induced peri-implant osteolysis (PIO) .
Anti-inflammatory Properties
TFDG has been shown to have anti-inflammatory properties. It can affect inflammatory signaling pathways, such as NF-κB and JNK, thereby improving inflammation .
Antioxidant Properties
TFDG, like other theaflavins, has antioxidant properties . It is good for health because of its bioactivities, including antiobesity, anti-inflammatory, and anticancer properties, and it can also prevent fatty liver and cardiovascular diseases .
Mechanism of Action
Target of Action
Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is a natural flavonoid compound that has been found to interact with several targets. It has been reported to affect inflammatory signaling pathways such as NF-κB and JNK . TFDG has also been predicted to interact with BCL-2, a protein involved in the regulation of cell death . Furthermore, it has been suggested that TFDG can bind to Zika virus protease (ZIKVpro), inhibiting its activity .
Mode of Action
TFDG’s mode of action is multifaceted. It has been reported to suppress the activation of NFkappaB through inhibition of IkappaB kinase (IKK) activity . It is also suggested that TFDG can interact with BCL-2, weakening the interaction between BCL-2 and Beclin1 . Beclin1 plays a central role in autophagy, a process that TFDG has been found to regulate .
Biochemical Pathways
TFDG affects multiple biochemical pathways. It has been reported to influence inflammatory signaling pathways such as NF-κB and JNK . Additionally, it has been suggested that TFDG can regulate autophagy pathways by targeting mTOR . TFDG has also been found to inhibit the PKCδ/aSMase signaling pathway .
Pharmacokinetics
It is known that tfdg is a natural compound present in black tea . More research is needed to fully understand the ADME properties of TFDG and their impact on its bioavailability.
Result of Action
TFDG has been found to have various effects at the molecular and cellular level. It can reduce M1 macrophages (pro-inflammatory) and inflammatory cytokines such as IL-1, IL-6, and TNF-α both in vitro and in vivo . At the same time, TFDG promotes the polarization of M2 macrophages (anti-inflammatory) . Animal experiments have shown that TFDG can improve joint damage .
Action Environment
The action of TFDG can be influenced by environmental factors. For example, the anti-inflammatory and cancer chemopreventive actions of TFDG may be affected by the presence of other compounds or conditions in the body . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of TFDG.
properties
IUPAC Name |
[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASWHWETFMWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
CAS RN |
30462-35-2 | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 230 °C | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)


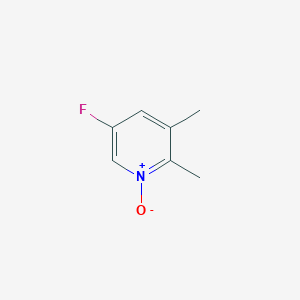
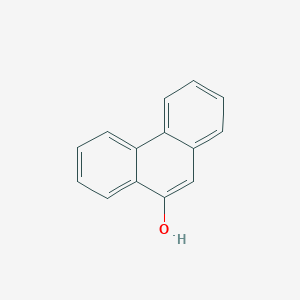
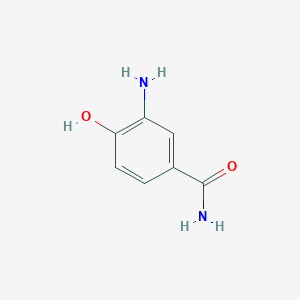
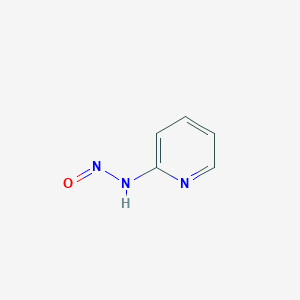


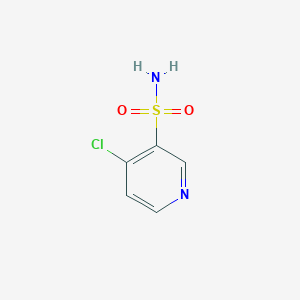

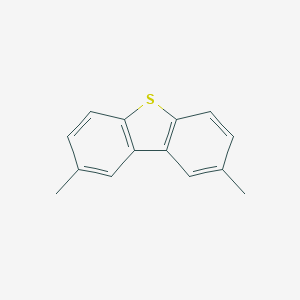
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
